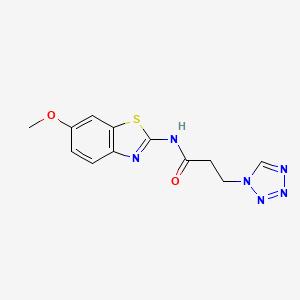![molecular formula C14H11ClN2O3S2 B11066048 5-chloro-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B11066048.png)
5-chloro-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a thiophene ring, a sulfonamide group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the sulfonamide group. The oxazole moiety is then attached through a series of condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE
- 5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-ACETAMIDE
Uniqueness
5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its role in medicinal chemistry as a pharmacophore with various biological activities.
This detailed article provides a comprehensive overview of 5-CHLORO-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]THIOPHENE-2-SULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H11ClN2O3S2 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
5-chloro-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H11ClN2O3S2/c1-9-16-8-12(20-9)10-2-4-11(5-3-10)17-22(18,19)14-7-6-13(15)21-14/h2-8,17H,1H3 |
InChI Key |
DAKHMUKXJVMHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11065965.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)adamantane-1-carboxamide](/img/structure/B11065966.png)
![4-[3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11065985.png)
![(5Z)-3-(4-fluorophenyl)-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11065989.png)
![1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B11065991.png)
![(5E)-5-(3-bromobenzylidene)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B11065996.png)
![N-(3,4-dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11066011.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B11066017.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B11066036.png)
![4-fluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]benzamide](/img/structure/B11066043.png)


![N-(2-morpholin-4-ylethyl)-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11066065.png)
![(3E)-4-[(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11066066.png)
